molecular formula C8H5F2IO2 B13897101 Benzeneacetic acid, 4,5-difluoro-2-iodo- CAS No. 76778-14-8

Benzeneacetic acid, 4,5-difluoro-2-iodo-

Cat. No.: B13897101
CAS No.: 76778-14-8
M. Wt: 298.02 g/mol
InChI Key: NCPSGQVIDNPOIY-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4,5-difluoro-2-iodo- is an organic compound with the molecular formula C8H6F2IO2. It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms at the 4 and 5 positions and an iodine atom at the 2 position.

Preparation Methods

The synthesis of benzeneacetic acid, 4,5-difluoro-2-iodo- typically involves the iodination of a difluorobenzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction conditions often require a solvent like acetic acid and elevated temperatures to facilitate the iodination process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Benzeneacetic acid, 4,5-difluoro-2-iodo- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Benzeneacetic acid, 4,5-difluoro-2-iodo- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzeneacetic acid, 4,5-difluoro-2-iodo- depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors in the body. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .

Comparison with Similar Compounds

Benzeneacetic acid, 4,5-difluoro-2-iodo- can be compared with other halogenated benzoic acids, such as:

    4,5-Difluoro-2-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen.

    4,5-Difluoro-2-chlorobenzoic acid: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and uses.

    4,5-Difluoro-2-fluorobenzoic acid:

The uniqueness of benzeneacetic acid, 4,5-difluoro-2-iodo- lies in the presence of the iodine atom, which imparts distinct reactivity and makes it suitable for specific synthetic applications .

Properties

CAS No.

76778-14-8

Molecular Formula

C8H5F2IO2

Molecular Weight

298.02 g/mol

IUPAC Name

2-(4,5-difluoro-2-iodophenyl)acetic acid

InChI

InChI=1S/C8H5F2IO2/c9-5-1-4(2-8(12)13)7(11)3-6(5)10/h1,3H,2H2,(H,12,13)

InChI Key

NCPSGQVIDNPOIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)I)CC(=O)O

Origin of Product

United States

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